nor-NOHA

Description

Structure

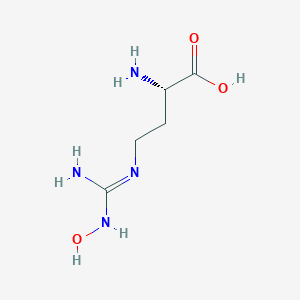

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of nor-NOHA: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a pivotal small molecule inhibitor used extensively in biomedical research. It is primarily recognized as a potent, selective, and reversible inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea.[1][2] By competitively binding to arginase, this compound plays a critical role in modulating the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby influencing a myriad of physiological and pathological processes.[2] This modulation of the L-arginine metabolic axis positions this compound as a valuable tool for investigating endothelial function, immune responses, and cancer biology.[1][3] However, emerging evidence, particularly from studies utilizing CRISPR/Cas9 gene editing, has revealed that some of the biological effects of this compound, especially its anti-leukemic activity under hypoxic conditions, are independent of its canonical arginase inhibition, pointing to significant off-target mechanisms.[4][5] This guide provides a comprehensive technical overview of the core mechanisms of action of this compound, presents quantitative data for its activity, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates.

Core Mechanism of Action: Arginase Inhibition

The principal and most well-characterized mechanism of action of this compound is its competitive inhibition of both cytosolic (Arginase I) and mitochondrial (Arginase II) isoforms of the arginase enzyme.[2] Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In many pathological states, including cancer and cardiovascular diseases, upregulated arginase activity leads to L-arginine depletion, which in turn limits the production of nitric oxide (NO) by NOS and reduces the synthesis of polyamines from ornithine.[6][7]

This compound, as an L-arginine analogue, competes for the active site of arginase, thereby preventing the breakdown of L-arginine.[2] This action effectively increases the intracellular pool of L-arginine available to NOS. Consequently, NOS activity is enhanced, leading to increased production of NO and its co-product, L-citrulline.[7] The restoration of NO bioavailability is central to many of the therapeutic effects attributed to this compound, such as vasodilation and modulation of the immune system.[1][7]

Signaling Pathway of Canonical Arginase Inhibition

The canonical signaling pathway initiated by this compound is a direct consequence of its enzymatic inhibition. By preserving the L-arginine pool for NOS, this compound promotes the generation of NO, a critical signaling molecule with diverse downstream effects.

Caption: Canonical mechanism of this compound via arginase inhibition.

Arginase-Independent Off-Target Effects

A groundbreaking study has challenged the paradigm that all of this compound's effects are mediated through arginase inhibition. Research on chronic myeloid leukemia (CML) cells under hypoxic conditions revealed that this compound induces apoptosis in an arginase 2 (ARG2)-independent manner.[4] Genetic ablation of ARG2 using CRISPR/Cas9 did not abrogate the cytotoxic effects of this compound, indicating the presence of one or more alternative mechanisms of action.[4][5]

While the precise off-target molecules are yet to be fully elucidated, this finding is of paramount importance for the interpretation of experimental results and for the clinical development of this compound and its analogues.[5] It is hypothesized that these off-target effects may be related to alterations in cellular respiration, as distinct effects on this process were observed between ARG2 knockout cells and those treated with this compound.[4]

Logical Relationship of On-Target vs. Off-Target Effects

The following diagram illustrates the divergence between the assumed and the observed mechanisms of this compound in specific contexts like hypoxic cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Function of Nω-hydroxy-nor-L-arginine (nor-NOHA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and selective small molecule inhibitor of the arginase enzymes (Arginase 1 and Arginase 2). Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. By competitively and reversibly inhibiting arginase, this compound plays a crucial role in modulating the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This modulation has profound implications for a variety of physiological and pathological processes, including immune regulation, cardiovascular function, and cancer progression. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it influences.

Data Presentation: Quantitative Inhibition Data for this compound

The inhibitory potency of this compound against arginase has been quantified across various studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | Value | Enzyme Source/Cell Type | Reference |

| Ki | 0.5 µM | Rat Liver Arginase | [1] |

| Ki | 51 nM | Arginase 2 (ARG2) | [2] |

| IC50 | < 1 µM | Aorta Arginase | [1] |

| IC50 | 0.5 µM | Liver Arginase | [1] |

| IC50 | 10 ± 3 µM | IFN-gamma + LPS-stimulated Macrophage Arginase | |

| IC50 | 12 ± 5 µM | Unstimulated Murine Macrophage Arginase |

Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Modulation

The primary function of this compound is its stereospecific, competitive, and reversible inhibition of arginase. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In many pathological conditions, such as cancer and cardiovascular diseases, upregulated arginase activity depletes the local concentration of L-arginine, thereby limiting its availability for NOS. This phenomenon, often referred to as "L-arginine starvation," impairs the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune response, and neurotransmission.

By inhibiting arginase, this compound effectively increases the intracellular pool of L-arginine available to NOS, leading to enhanced NO production. This restoration of NO synthesis is a key mechanism underlying many of the therapeutic effects of this compound. It is important to note that this compound itself is not a substrate for or an inhibitor of NOS, making it a valuable tool to specifically study the interplay between the arginase and NOS pathways.

Signaling Pathways and Experimental Workflows

The inhibition of arginase by this compound initiates a cascade of downstream signaling events that impact various cellular functions. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Modulating L-arginine Metabolism

Experimental Workflow for Investigating this compound's Effects on T-cell Proliferation

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the function of this compound.

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature for measuring arginase activity in cell lysates or tissue homogenates.

Materials:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Cell/Tissue Lysate

-

10 mM MnCl2 solution

-

L-arginine solution (substrate)

-

Urea Standard solution

-

Colorimetric reagent for urea detection (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold Arginase Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Arginase Activation: To 25 µL of the lysate, add 25 µL of 10 mM MnCl2. Incubate at 56°C for 10 minutes to activate the arginase.[3]

-

Inhibitor Addition: Add this compound at desired concentrations to the activated lysate. A vehicle control (e.g., water or DMSO) should be run in parallel.

-

Enzymatic Reaction: Initiate the reaction by adding 50 µL of L-arginine solution. Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).

-

Urea Detection: Add the colorimetric reagent to each well. Heat the plate at 100°C for 45-60 minutes to allow for color development.

-

Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically ~540 nm) using a microplate reader.

-

Calculation: Determine the urea concentration in the samples by comparing the absorbance to a urea standard curve. Arginase activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)

This protocol measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant or cell lysate.

Materials:

-

Cell culture medium or cell lysate

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant or prepare cell lysates from cells treated with or without this compound and appropriate stimuli (e.g., LPS and IFN-γ to induce iNOS).

-

Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in the same buffer or medium as the samples.

-

Griess Reaction: Add 50-100 µL of the sample and standards to separate wells of a 96-well plate.

-

Add an equal volume of Griess Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to reddish color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the nitrite standard curve. NOS activity can be inferred from the amount of nitrite produced.

In Vivo Tumor Growth Inhibition Study in Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

-

Female BALB/c mice (or other appropriate strain)

-

Tumor cells (e.g., 4T1 murine breast cancer cells)

-

This compound solution (sterile, for injection)

-

Vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal or peritumoral injection every other day. The control group receives vehicle injections.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the this compound-treated and control groups to evaluate the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).

Applications and Future Directions

The ability of this compound to modulate L-arginine metabolism and enhance NO bioavailability has positioned it as a valuable research tool and a potential therapeutic agent in several areas:

-

Immunology: By counteracting the L-arginine-depleting activity of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, this compound can restore T-cell function and enhance anti-tumor immunity.[4]

-

Cardiovascular Disease: In conditions like atherosclerosis and hypertension, where endothelial dysfunction is characterized by reduced NO production, this compound can improve vascular function by increasing NO levels.[5]

-

Cancer Biology: Arginase is often overexpressed in various cancers, promoting tumor cell proliferation through the production of polyamines from ornithine. This compound has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly under hypoxic conditions.[3][6]

While this compound has shown significant promise in preclinical studies, further research is needed to fully elucidate its therapeutic potential. Some studies have suggested potential off-target effects, highlighting the importance of careful experimental design and interpretation.[6] Future investigations will likely focus on optimizing its delivery, exploring combination therapies, and further clarifying its precise molecular mechanisms in different disease contexts.

Conclusion

Nω-hydroxy-nor-L-arginine is a powerful and specific inhibitor of arginase that serves as a critical tool for investigating the complex interplay between L-arginine metabolism, nitric oxide signaling, and cellular function. Its ability to restore NO production and modulate immune responses holds significant therapeutic promise for a range of diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to nor-NOHA as an Arginase Inhibitor

This guide provides a comprehensive technical overview of Nω-hydroxy-nor-L-arginine (this compound), a potent and widely studied inhibitor of the arginase enzyme. It details its mechanism of action, inhibitory potency, impact on critical signaling pathways, and standardized experimental protocols for its characterization.

Introduction to Arginase

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1][2][3][4][5] Two distinct isoforms exist in mammals: Arginase I (ARG1), a cytosolic enzyme highly expressed in the liver, and Arginase II (ARG2), a mitochondrial enzyme found in extrahepatic tissues like the kidneys and endothelial cells.[1][2][6]

Beyond its role in nitrogen detoxification, arginase is a critical regulator of L-arginine bioavailability.[5][7] L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule nitric oxide (NO).[4][8] By competing with NOS for their common substrate, upregulated arginase activity can deplete local L-arginine pools, leading to reduced NO synthesis.[4][5][9] This competition is implicated in various pathologies, including endothelial dysfunction, cardiovascular disease, immunosuppression in the tumor microenvironment, and infectious diseases.[4][10][11][12] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy.

This compound: A Potent Arginase Inhibitor

Nω-hydroxy-nor-L-arginine (this compound) is a synthetic α-amino acid and a structural analog of L-arginine. It is characterized as a potent, selective, and reversible competitive inhibitor of both arginase isoforms.[10][13][14] Its utility as a research tool is well-established for investigating the physiological and pathological roles of arginase in both in vitro and in vivo models.[15][16][17]

Mechanism of Action

X-ray crystallography studies have revealed that this compound exerts its inhibitory effect by targeting the enzyme's active site. The N-hydroxy group of this compound displaces the metal-bridging hydroxide ion that is essential for catalysis within the binuclear manganese cluster of arginase.[1][2] This action mimics the transition state of the L-arginine substrate, allowing for high-affinity binding without being hydrolyzed, thereby competitively blocking the enzyme's activity.[9] Notably, unlike the endogenous NOS intermediate Nω-hydroxy-L-arginine (NOHA), this compound is not a substrate or significant inhibitor of nitric oxide synthase, making it a more specific tool for studying the effects of arginase inhibition.[16]

Quantitative Inhibitory Potency

The inhibitory potency of this compound against arginase has been quantified in numerous studies. However, the reported values for the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can vary depending on the arginase isoform, species, tissue source, and specific assay conditions. The data below summarizes key reported values.

| Parameter | Enzyme Target/Source | Reported Value (µM) | Reference |

| IC50 | Rat Liver Arginase (ARG1) | 0.5 | [13] |

| IC50 | Aorta Arginase | < 1.0 | [13][14][18] |

| IC50 | Unstimulated Murine Macrophages | 12 ± 5 | [16] |

| IC50 | IFN-γ + LPS-Stimulated Macrophages | 10 ± 3 | [16] |

| IC50 | Arginase (General) | 340 ± 12 | [19] |

| Ki | Rat Liver Arginase (ARG1) | 0.5 | [13] |

| Ki | Arginase I | 0.5 | [1][2] |

| Ki | Arginase II | 0.05 | [1][2] |

Note: The variability in reported IC50 values, particularly the higher value of 340 µM, highlights the importance of standardizing assay conditions when comparing inhibitor potencies.

Impact on L-Arginine Signaling Pathways

The primary consequence of arginase inhibition by this compound is the redirection of L-arginine metabolism. By blocking the conversion of L-arginine to ornithine and urea, this compound increases the bioavailability of the substrate for nitric oxide synthase (NOS). This shunts L-arginine toward the production of NO and L-citrulline, a process with significant downstream effects.

The Arginase-NOS Competition Pathway

This pathway modulation is central to the therapeutic potential of this compound. In cardiovascular research, increasing NO production via arginase inhibition can improve endothelial function and promote vasodilation.[12] In immunology and oncology, enhancing NO levels in macrophages can boost their cytotoxic activity against pathogens and tumor cells, while also reversing the L-arginine depletion that suppresses T-cell function.[11][15][16]

Experimental Protocols

Characterizing the inhibitory activity of this compound requires a robust and reproducible arginase activity assay. The most common method involves quantifying the production of urea from an L-arginine substrate.

In Vitro Arginase Inhibition Assay

This protocol provides a generalized workflow for determining the IC50 of this compound using cell lysates or purified enzyme.

1. Reagent Preparation:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.4% Triton X-100 and a protease inhibitor cocktail.[17]

-

Arginine Buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM L-arginine.

-

Enzyme Activation Solution: 10 mM MnCl2.

-

Inhibitor Stock: A concentrated stock of this compound (e.g., 10-100 mM) in an appropriate solvent (e.g., water or DMSO). Serial dilutions are made to achieve the desired final concentrations.

-

Urea Detection Reagents: Commercially available kits are common and typically contain reagents that react with urea to produce a chromogen detectable by spectrophotometry (e.g., at 430 nm or 570 nm).[20]

2. Sample Preparation & Enzyme Activation:

-

Cell Lysate: Harvest cells (~1x10^6), wash with PBS, and lyse in ice-cold Lysis Buffer. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris and collect the supernatant.[20]

-

Enzyme Activation: To a defined volume of lysate or purified enzyme, add the MnCl2 solution to a final concentration of 1 mM. Heat-activate the mixture at 55°C for 10 minutes to ensure full incorporation of the manganese cofactor.[21]

3. Inhibition Reaction:

-

In a 96-well microplate, add the activated enzyme preparation to wells.

-

Add varying concentrations of this compound to the sample wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the L-arginine buffer to all wells.

4. Reaction Incubation and Termination:

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a strong acid (e.g., HCl, H2SO4) or the stop solution provided in a commercial urea detection kit.[22]

5. Urea Quantification:

-

Add the urea detection reagents according to the manufacturer's protocol. This typically involves a color development step.

-

Read the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.

6. Data Analysis:

-

Subtract background absorbance from all readings.

-

Calculate the percentage of arginase activity for each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Conclusion

This compound is an indispensable tool for the study of L-arginine metabolism. As a potent, reversible, and competitive inhibitor of arginase, it allows for precise investigation into the downstream consequences of arginase activity, particularly its competitive relationship with nitric oxide synthase. A thorough understanding of its mechanism, quantitative potency, and the standardized protocols for its use is essential for researchers aiming to modulate this critical metabolic checkpoint in fields ranging from cardiovascular science to immunology and oncology.

References

- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

- 14. glpbio.com [glpbio.com]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleck.co.jp [selleck.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]

- 22. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of nor-NOHA in Modulating L-Arginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-Hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and selective small molecule inhibitor of the enzyme arginase. By competitively binding to arginase, this compound plays a critical role in modulating the metabolic fate of L-arginine, a semi-essential amino acid at the crossroads of several vital cellular pathways. This technical guide provides an in-depth analysis of the this compound pathway, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed protocols for its experimental investigation. The guide is intended to serve as a comprehensive resource for professionals in biomedical research and drug development exploring the therapeutic potential of arginase inhibition in immunology, oncology, and cardiovascular disease.

The L-Arginine Metabolic Crossroads: Arginase vs. Nitric Oxide Synthase (NOS)

L-arginine is a common substrate for two critical and often competing enzyme systems: arginase (ARG) and nitric oxide synthase (NOS).

-

The Arginase Pathway: Arginase, existing in two primary isoforms (cytosolic ARG1 and mitochondrial ARG2), hydrolyzes L-arginine to produce L-ornithine and urea. L-ornithine is a crucial precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are essential for cell proliferation and differentiation, and proline, vital for collagen synthesis and wound healing.

-

The Nitric Oxide Synthase (NOS) Pathway: The NOS family of enzymes (nNOS/NOS1, iNOS/NOS2, eNOS/NOS3) catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and the critical signaling molecule, nitric oxide (NO). NO is a potent vasodilator and plays key roles in neurotransmission, host defense, and immune regulation.

The balance between these two pathways is a critical regulatory checkpoint in cellular physiology. Conditions that upregulate arginase activity can deplete the local L-arginine pool, thereby limiting its availability for NOS and consequently reducing NO production. This "substrate steal" mechanism is implicated in various pathologies, including endothelial dysfunction, immune suppression in the tumor microenvironment, and asthma.

This compound: Mechanism of Action

This compound is a reversible and competitive inhibitor of both arginase isoforms. Its structure mimics the tetrahedral intermediate formed during L-arginine hydrolysis, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking substrate access.

The primary consequence of arginase inhibition by this compound is the preservation of the intracellular L-arginine pool. This increased substrate availability shunts L-arginine metabolism away from the arginase pathway and towards the NOS pathway. The result is an increase in the production of NO and L-citrulline. Notably, unlike the endogenous arginase inhibitor NOHA (an intermediate in the NOS pathway), this compound is not a substrate or an inhibitor of NOS, making it a highly specific pharmacological tool to study the interplay between these two enzymes.

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified across various biological systems. It is consistently shown to be a more potent inhibitor than NOHA, the endogenous NOS pathway intermediate.

| Enzyme Source / Cell Type | Parameter | Value | Reference(s) |

| Rat Liver Arginase | Ki | 0.5 µM | |

| Rat Liver Arginase | IC50 | 0.5 µM | |

| Rat Aorta Arginase | IC50 | < 1 µM | |

| Unstimulated Murine Macrophages | IC50 | 12 ± 5 µM | |

| IFN-γ + LPS-Stimulated Macrophages | IC50 | 10 ± 3 µM | |

| Comparison: NOHA (Unstimulated Murine Macrophages) | IC50 | 400 ± 50 µM |

Pharmacokinetic Profile

Studies in animal models provide initial insights into the pharmacokinetic properties of this compound.

| Parameter | Value | Route of Administration | Species | Reference(s) |

| Mean Residence Time | 12.5 minutes | Intravenous (IV) | Wistar Rat | |

| Cmax (1st dose) | ~30 µg/mL | Intraperitoneal (IP) | Wistar Rat | |

| Cmax (5th daily dose) | ~40 µg/mL (+31%) | Intraperitoneal (IP) | Wistar Rat |

Data derived from pharmacokinetic studies in Wistar rats administered a 30 mg/kg dose. The rapid elimination suggests that sustained therapeutic effects might require continuous infusion or the development of formulations with improved pharmacokinetic profiles.

Experimental Protocols

Investigating the effects of this compound requires robust methods for measuring both arginase activity and the downstream consequences on NO production.

Arginase Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea, the product of the arginase reaction.

Principle: Arginase in the sample lysate hydrolyzes L-arginine to urea and L-ornithine. The reaction is stopped, and the urea produced is measured using a chromogenic reagent that forms a colored product, typically quantified by absorbance at 520-570 nm.

Materials:

-

Cell/Tissue Lysate

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100)

-

L-Arginine Solution (e.g., 0.5 M, pH 9.7)

-

Stop Solution (e.g., a mixture of H2SO4, H3PO4, and water)

-

Color Reagent (e.g., α-Isonitrosopropiophenone or similar urea-detecting reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet insoluble material. Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate (e.g., via BCA assay).

-

Enzyme Activation: Pre-incubate the lysate with an MnCl2 solution (e.g., 10 mM) for 10 minutes at 55-60°C to activate arginase.

-

Reaction Initiation: Add 25 µL of the activated lysate to a microplate well. Add 25 µL of pre-warmed (37°C) L-Arginine solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal time may vary based on the arginase activity in the sample.

-

Reaction Termination: Add 200 µL of the Stop Solution to each well to halt the enzymatic reaction.

-

Color Development: Add 25 µL of the Color Reagent to each well. Seal the plate and incubate at 95-100°C for 30-45 minutes.

-

Measurement: Cool the plate to room temperature for 10 minutes. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Quantification: Calculate urea concentration based on a standard curve generated with known urea concentrations. Arginase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.

Nitric Oxide Production Measurement (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable and quantifiable oxidation product of NO, in aqueous solutions like cell culture supernatant.

Principle: The Griess reagent is a two-part system. In an acidic environment, sulfanilamide (Reagent A) reacts with nitrite to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED, Reagent B) to form a colored azo compound with a strong absorbance at 520-550 nm.

Materials:

-

Cell culture supernatant or other aqueous samples

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% NED in deionized water)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well flat-bottom microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 100 µM down to ~1.5 µM) by serial dilution in the same medium as the samples.

-

Sample Plating: Add 50-100 µL of each sample and standard into separate wells of the 96-well plate.

-

Griess Reaction:

-

Add an equal volume (50-100 µL) of Griess Reagent A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume (50-100 µL) of Griess Reagent B to each well. A magenta color will develop immediately in the presence of nitrite.

-

Alternatively, a pre-mixed Griess Reagent (equal parts A and B) can be added in one step.

-

-

Incubation: Incubate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the linear range of the sodium nitrite standard curve.

Applications and Future Directions

The ability of this compound to selectively inhibit arginase and boost NO production underpins its investigation for various therapeutic applications.

-

Immunology: In inflammatory and infectious disease models, this compound has been shown to modulate macrophage polarization towards a pro-inflammatory M1 phenotype and enhance pathogen clearance. It can also reverse myeloid-derived suppressor cell (MDSC)-mediated T-cell suppression, a key mechanism of immune evasion in cancer.

-

Oncology: Arginase upregulation by tumors depletes L-arginine, impairing T-cell function and promoting tumor growth. This compound can restore anti-tumor immunity. It has also been shown to induce apoptosis in leukemic cells under hypoxic conditions. However, some evidence suggests this anti-leukemic effect may be independent of ARG2 inhibition, highlighting the potential for off-target activities that require careful evaluation.

-

Cardiovascular Disease: By increasing the bioavailability of L-arginine for eNOS, this compound promotes endothelial NO production, leading to vasodilation. This makes it a candidate for treating conditions characterized by endothelial dysfunction, such as hypertension, atherosclerosis, and ischemia-reperfusion injury.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the complex roles of L-arginine metabolism in health and disease. As a potent and selective arginase inhibitor, it effectively redirects L-arginine towards nitric oxide production, offering a promising therapeutic strategy for a range of disorders rooted in arginase dysregulation. Future research will likely focus on optimizing its drug-like properties, further clarifying its on- and off-target effects, and advancing its clinical development for applications in immunomodulation, cancer therapy, and cardiovascular medicine.

The Role of nor-NOHA in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, has emerged as a significant small molecule inhibitor in the landscape of cancer research. As a potent and selective inhibitor of arginase, an enzyme frequently dysregulated in various malignancies, this compound offers a promising therapeutic avenue. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on cancer cell signaling, and its role in modulating the tumor microenvironment. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of this compound's utility in oncology.

Introduction

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1] The balance between these two enzymes is critical for cellular homeostasis. In the context of cancer, the overexpression of arginase, particularly arginase 1 (ARG1) and arginase 2 (ARG2), leads to the depletion of L-arginine in the tumor microenvironment.[2] This L-arginine deprivation has profound consequences, including the suppression of T-cell function and the promotion of tumor cell proliferation through the production of polyamines.[3][4]

This compound is a competitive and reversible inhibitor of both arginase isoforms.[1] By blocking arginase activity, this compound restores L-arginine levels, thereby enhancing anti-tumor immune responses and directly inhibiting cancer cell growth.[4][5] This guide delves into the core scientific principles underlying this compound's application in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the competitive inhibition of arginase. It mimics the substrate L-arginine, binding to the active site of the enzyme without being metabolized. This action effectively halts the hydrolysis of L-arginine to ornithine and urea.[1]

The consequences of arginase inhibition by this compound are twofold:

-

Restoration of L-arginine Levels: By preventing L-arginine depletion, this compound ensures its availability for NOS, leading to the production of nitric oxide (NO). NO can have context-dependent roles in cancer, but in an immune context, it is crucial for the cytotoxic functions of macrophages and other immune cells.[2]

-

Inhibition of Polyamines Synthesis: The downstream products of L-arginine hydrolysis by arginase are essential for the synthesis of polyamines, which are critical for cell proliferation.[1] By blocking this pathway, this compound can directly impede cancer cell growth.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against arginase has been quantified in various studies. The following tables summarize key inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) for human arginase isoforms.

| Inhibitor | Arginase Isoform | Ki | Kd | Reference |

| This compound | Human ARG1 | - | 0.517 µM | [1] |

| Human ARG2 | 51 nM | - | [1] | |

| NOHA (for comparison) | Human ARG1 | - | 3.6 µM | [1] |

| Human ARG2 | 1.6 µM | - | [1] |

| Inhibitor | Arginase Isoform | IC50 | Reference |

| This compound | Rat Liver Arginase | 340 ± 12 µM | [6] |

| NOHA (for comparison) | Rat Liver Arginase | 230 ± 26 µM | [6] |

Signaling Pathways Modulated by this compound

The inhibition of arginase by this compound initiates a cascade of downstream effects on cellular signaling pathways crucial for cancer progression.

L-arginine Metabolism and Immune Response Pathway

Arginase overexpression in the tumor microenvironment leads to L-arginine depletion, which impairs T-cell function and promotes an immunosuppressive milieu.[4] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major sources of arginase.[3] By inhibiting arginase, this compound restores L-arginine levels, thereby reactivating T-cells and enhancing the anti-tumor immune response.[5]

References

- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jetir.org [jetir.org]

- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

nor-NOHA role in nitric oxide regulation

An In-depth Technical Guide on the Role of Nω-hydroxy-nor-L-arginine (nor-NOHA) in Nitric Oxide Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nω-hydroxy-nor-L-arginine, commonly known as this compound, is a potent and selective inhibitor of the arginase enzymes (ARG1 and ARG2). Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the common substrate, L-arginine. By competitively inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO). This mechanism holds significant therapeutic potential for various pathologies characterized by endothelial dysfunction and dysregulated immune responses, including cardiovascular diseases, diabetes, and certain cancers. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction: The L-Arginine Metabolic Crossroads

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of proteins and a variety of signaling molecules. In mammalian cells, the fate of L-arginine is primarily dictated by the competing activities of two enzyme families: nitric oxide synthases (NOS) and arginases.[1][2]

-

Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, iNOS, and eNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and host defense.[3] Reduced NO bioavailability is a hallmark of endothelial dysfunction, a key early event in the development of atherosclerosis and other cardiovascular diseases.[4][5]

-

Arginase: This enzyme exists in two isoforms, the cytosolic ARG1 and the mitochondrial ARG2.[2] Arginase hydrolyzes L-arginine into L-ornithine and urea.[6][7] L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis.[7][8]

The competition between NOS and arginase for their common substrate is a critical regulatory node.[1] In various pathological states, including hypertension, diabetes, and aging, the expression and activity of arginase are upregulated.[7][8][9] This increased arginase activity shunts L-arginine away from the NOS pathway, leading to decreased NO production and contributing to disease progression.[4][7] this compound has emerged as a crucial research tool and potential therapeutic agent by selectively targeting and inhibiting arginase, thereby redirecting L-arginine metabolism towards NO production.[9][10]

Mechanism of Action of this compound

This compound is a slow-binding inhibitor that potently targets both arginase isoforms.[11] Its primary mechanism involves increasing the substrate availability for NOS.

-

Competitive Inhibition of Arginase: this compound binds to the active site of arginase, preventing the hydrolysis of L-arginine to L-ornithine and urea.[10] This inhibition is highly potent, with reported IC50 values in the low micromolar range.[10]

-

Enhancement of NOS Activity: By blocking the arginase pathway, this compound increases the intracellular concentration of L-arginine available to NOS. This leads to enhanced synthesis of NO and L-citrulline.[10][12] Importantly, this compound itself is neither a substrate nor an inhibitor of NOS, making it a selective tool for studying the interplay between the two enzymes.[9][10]

The following diagram illustrates this fundamental metabolic switch.

Caption: Core mechanism of this compound action on L-arginine metabolism.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key inhibitory concentrations and physiological effects.

Table 1: Inhibitory Potency of this compound against Arginase

| Target System | Parameter | Value | Reference(s) |

| Unstimulated Murine Macrophages | IC50 | 12 ± 5 µM | [10] |

| IFN-γ + LPS-Stimulated Macrophages | IC50 | 10 ± 3 µM | [10] |

| Human Arginase I | Ki | ~500 nM | [13] |

| Human Arginase II | Ki | ~50 nM | [13] |

| CL-19 Cell Lysates (Murine Renal Cell Carcinoma) | Concentration for significant inhibition | 2 mM | [14] |

Table 2: Physiological and Cellular Effects of this compound

| Model System | Effect Measured | Result | Reference(s) |

| Patients with Coronary Artery Disease (CAD) & Diabetes | Endothelium-dependent vasodilation | Up to 2-fold increase | [13][15][16] |

| Aging Rat Aortic Rings | L-arginine-dependent vasorelaxation | Restored response to levels of young rats | [9] |

| Stimulated Murine Macrophages | Nitrite and L-citrulline accumulation | Increased after >12 hours of incubation | [10] |

| Wistar Rats (in vivo) | Plasma citrulline-to-ornithine ratio | Elevated, indicating a shift towards NO synthesis | [12] |

Key Signaling Pathways Modulated by this compound

By altering L-arginine flux, this compound significantly impacts downstream signaling pathways crucial for vascular health and immune regulation.

Reversal of Endothelial Dysfunction

In conditions like diabetes, hypertension, and aging, upregulated arginase activity leads to L-arginine depletion for endothelial NOS (eNOS).[7][9] This can "uncouple" eNOS, causing it to produce superoxide (O₂⁻) instead of NO, which further exacerbates oxidative stress.[6][8] this compound administration can reverse this pathological state by inhibiting arginase, thereby restoring substrate availability for eNOS, increasing NO production, and improving vasodilation.[5][9][13][15]

Caption: this compound signaling in the reversal of endothelial dysfunction.

Experimental Protocols

Accurate assessment of arginase activity and NO production is critical for research involving this compound. The following sections detail common methodologies.

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase in a given sample (e.g., cell or tissue lysate). Commercial kits are widely available.[17][18][19]

Principle: Arginase in the sample converts L-arginine to urea. The urea concentration is then determined colorimetrically.

Detailed Methodology:

-

Sample Preparation:

-

Homogenize tissue (e.g., 10 mg) or cells (e.g., 1x10⁶) in 100-200 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 0.4% Triton X-100, with protease inhibitors).[17]

-

Centrifuge the lysate at 10,000-15,000 x g for 5-10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

-

Assay Procedure (based on a typical kit format): [17][18]

-

Add 20-40 µL of sample lysate to a 96-well plate. Adjust the volume to 40-50 µL with the provided assay buffer.

-

Prepare a urea standard curve according to the manufacturer's instructions.

-

Add L-arginine substrate buffer to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-6 hours), allowing the arginase to produce urea.[17]

-

Stop the reaction and add the urea detection reagent(s). These reagents typically react with urea under acidic and heated conditions to produce a colored product.

-

Incubate as required (e.g., 30-60 minutes at room temperature or 90°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the urea concentration in each sample by comparing its absorbance to the urea standard curve.

-

Normalize the arginase activity to the total protein concentration (e.g., in mU/mg) or cell number. One unit (U) is defined as the amount of enzyme that generates 1 µmol of urea per minute.

-

Caption: Experimental workflow for a colorimetric arginase activity assay.

Nitric Oxide Measurement (Griess Assay)

Due to the short half-life of NO, its production is typically quantified by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[20] The Griess assay is a simple and common colorimetric method for measuring nitrite.[20]

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color is proportional to the nitrite concentration. To measure total NOx (nitrite + nitrate), nitrate must first be enzymatically reduced to nitrite.

Detailed Methodology:

-

Sample Collection:

-

Collect biological fluids (e.g., plasma, urine) or cell culture media.

-

Centrifuge samples to remove any particulate matter.

-

-

Nitrate Reduction (for total NOx measurement):

-

Add nitrate reductase enzyme and its cofactor (e.g., NADPH) to the samples.

-

Incubate for a sufficient time (e.g., 1-3 hours) at room temperature or 37°C to allow for the conversion of nitrate to nitrite.

-

-

Griess Reaction:

-

Prepare a nitrite standard curve using known concentrations of sodium nitrite.

-

Add 50-100 µL of standards and samples (both with and without nitrate reduction) to a 96-well plate.

-

Add the Griess Reagent, which is typically a two-part solution:

-

Part I: Sulfanilamide in an acidic solution.

-

Part II: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in solution.

-

-

Incubate the plate in the dark at room temperature for 10-15 minutes. The sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with NED to form a stable purple/magenta azo compound.

-

-

Data Analysis:

-

Measure the absorbance at 540-570 nm.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

The nitrate concentration can be calculated by subtracting the nitrite concentration (from non-reduced samples) from the total NOx concentration (from reduced samples).

-

Applications and Future Directions

The ability of this compound to modulate NO bioavailability makes it a valuable tool for both basic research and drug development.

-

Cardiovascular Disease: By improving endothelial function, this compound has shown promise in models of hypertension, atherosclerosis, and ischemia-reperfusion injury.[4][7][15] Clinical studies have confirmed that arginase inhibition improves vasodilation in patients with coronary artery disease and type 2 diabetes.[5][13][15]

-

Immunology and Oncology: Arginase is highly expressed by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, where it depletes L-arginine and suppresses T-cell function.[14] Arginase inhibitors like this compound are being investigated as a strategy to enhance anti-tumor immunity.[21]

-

Infectious Disease: During infections like tuberculosis, the balance between iNOS and arginase in macrophages is critical for controlling the pathogen.[22] this compound can shift macrophage polarization towards a pro-inflammatory, antimicrobial phenotype.[22]

Limitations and Considerations

While this compound is a powerful research tool, certain limitations must be considered. A recent study demonstrated that this compound can spontaneously release an NO-like molecule in cell culture media, particularly in the presence of riboflavin or H₂O₂.[23] This could potentially confound results in studies aiming to measure NOS-derived NO. Researchers should implement appropriate controls, such as cell-free media controls containing this compound, to account for this potential artifact.[23]

Conclusion

This compound is a selective and potent arginase inhibitor that serves as a critical modulator of nitric oxide regulation. By blocking the consumption of L-arginine by arginase, it enhances the bioavailability of this substrate for nitric oxide synthase, leading to increased NO production. This mechanism has profound implications for reversing endothelial dysfunction and modulating immune responses. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug developers to effectively utilize this compound in their investigations, ultimately advancing our understanding of L-arginine metabolism in health and disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Nitric oxide signaling | Abcam [abcam.com]

- 4. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Arginase inhibition improves endothelial function in patients with coronary artery disease and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. 2.8. Arginase quantification [bio-protocol.org]

- 18. abcam.com [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 22. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Arginase Inhibitor nor-NOHA: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, Development, and Application of Nω-hydroxy-nor-L-arginine

Abstract

Nω-hydroxy-nor-L-arginine (nor-NOHA) has emerged as a pivotal tool in the study of L-arginine metabolism and a potential therapeutic agent in various diseases characterized by dysregulated nitric oxide (NO) production and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of this compound. It details its mechanism of action as a competitive arginase inhibitor, summarizes key quantitative data on its inhibitory potency, and outlines detailed experimental protocols for its synthesis and use in research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. While initially lauded for its specificity, recent evidence suggests potential off-target effects, a critical consideration for its continued investigation and clinical application.

Introduction: The Discovery of a Potent Arginase Inhibitor

The discovery of this compound stemmed from the need for potent and specific inhibitors of arginase, an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1] Arginase exists in two isoforms, the cytosolic Arginase I, predominantly found in the liver, and the mitochondrial Arginase II, which is expressed in extrahepatic tissues.[1] In various pathological conditions, including cardiovascular diseases, cancer, and infectious diseases, upregulated arginase activity can deplete L-arginine pools, thereby limiting the production of nitric oxide (NO) by nitric oxide synthase (NOS) and impairing immune responses.[1][2][3]

This compound, a hydroxylated derivative of L-arginine with a shorter alkyl chain than its predecessor Nω-hydroxy-L-arginine (NOHA), was developed as a more potent and specific inhibitor of arginase.[3][4] Its development in the 1990s provided researchers with a powerful chemical probe to investigate the functional roles of arginase in health and disease, paving the way for its exploration as a therapeutic agent.[3]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of arginase.[5] X-ray crystallography studies have revealed that the N-hydroxy group of this compound displaces the metal-bridging hydroxide ion within the binuclear manganese cluster at the active site of the enzyme.[3] This interaction prevents the binding and subsequent hydrolysis of the natural substrate, L-arginine.

dot

Caption: Competitive inhibition of arginase by this compound.

By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. This mechanism underlies many of its observed biological effects, including vasodilation, improved immune cell function, and cardioprotection.[2][6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against different arginase isoforms has been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Arginase Isoform | Species/Tissue | IC50 | Reference |

| Arginase | Aorta | < 1 µM | [5] |

| Arginase | Liver | 0.5 µM | [5] |

| Arginase | IFN-gamma + LPS-stimulated macrophage | 10 ± 3 µM | [2] |

| Arginase | Unstimulated murine macrophages | 12 ± 5 µM | [2] |

| Arginase Isoform | Species | Ki | Reference |

| Arginase I | Human | 500 nM | [3] |

| Arginase II | Human | 50 nM | [3] |

| Arginase | Rat Liver | 0.5 µM | [5] |

| Arginase I (hARG-1) | Human | 0.047 µM (ITC) | [4] |

| Arginase II (hARG-2) | Human | 51 nM (pH 7.5) | [4] |

Note: ITC refers to Isothermal Titration Calorimetry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from Nα-tert(butyloxycarbonyl)-L-glutamine.[4]

Materials:

-

Nα-tert(butyloxycarbonyl)-L-glutamine (5a)

-

Reagents for protection of carboxylic acid and amine groups (e.g., tert-butylacetate, HClO4, tert-butyl pyrocarbonate)

-

Hydrogenation catalyst (e.g., Pd/C)

-

Cyanogen bromide (BrCN)

-

Sodium acetate (NaOAc)

-

Hydroxylamine (NH2OH)

-

Dry dioxane

-

Trifluoroacetic acid (TFA) or dry HCl for deprotection

-

Appropriate solvents (e.g., dichloromethane, methanol)

Procedure:

-

Protection of Starting Material: Protect the carboxylic acid group of Nα-tert(butyloxycarbonyl)-L-glutamine (5a) as a tert-butyl ester. Subsequently, protect the α-amine group.

-

Formation of Cyanamide Derivative: Convert the protected glutamine derivative to the corresponding cyanamide derivative using cyanogen bromide in the presence of a base like sodium acetate.

-

Formation of Hydroxyguanidine Group: React the cyanamide derivative with hydroxylamine in dry dioxane under reflux to form the Nω-hydroxyguanidine group.

-

Deprotection: Remove all protecting groups using a strong acid such as trifluoroacetic acid or dry HCl to yield this compound.[4]

dot

Caption: Simplified workflow for the synthesis of this compound.

In Vitro Arginase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on arginase activity in cell lysates or purified enzyme preparations.

Materials:

-

Cell lysate or purified arginase

-

L-arginine solution (substrate)

-

This compound solutions of varying concentrations

-

Urea assay kit

-

Buffer (e.g., Tris-HCl)

Procedure:

-

Enzyme Preparation: Prepare cell lysates or a solution of purified arginase in a suitable buffer.

-

Incubation: Pre-incubate the enzyme preparation with different concentrations of this compound for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of L-arginine.

-

Reaction Termination: Stop the reaction after a defined period by adding an acid solution (e.g., perchloric acid).

-

Urea Quantification: Measure the amount of urea produced using a colorimetric urea assay kit. The absorbance is read using a spectrophotometer.

-

Data Analysis: Calculate the percentage of arginase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability and Apoptosis Assay

This protocol is used to assess the effect of this compound on cell viability and apoptosis, particularly in cancer cell lines.

Materials:

-

Cell line of interest (e.g., K562 leukemic cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) or 7-AAD staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1 mM) and a vehicle control (e.g., DMSO).[7]

-

Incubation: Incubate the cells under normoxic (e.g., 21% O2) and hypoxic (e.g., 1.5% O2) conditions for a specified duration (e.g., 72 hours).[6]

-

Cell Staining: Harvest the cells and stain with Annexin V and a viability dye (PI or 7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Biological Effects

This compound's primary mechanism of action, the inhibition of arginase, has significant downstream effects on various signaling pathways.

The Arginase-NOS Axis

Arginase and NOS compete for their common substrate, L-arginine. By inhibiting arginase, this compound shunts L-arginine towards the NOS pathway, leading to increased production of NO and its downstream signaling molecule, cGMP. This pathway is crucial for vasodilation, neurotransmission, and immune responses.[2]

dot

Caption: The competitive relationship between Arginase and NOS for L-arginine.

Immunomodulatory Effects

In the tumor microenvironment and during certain infections, high arginase activity in myeloid-derived suppressor cells (MDSCs) and macrophages can suppress T-cell function by depleting L-arginine.[8] this compound can reverse this immunosuppression by restoring L-arginine levels, thereby enhancing T-cell proliferation and cytokine production (e.g., IFN-γ).[8][9] In vivo studies have shown that peritumoral injection of this compound can reduce tumor growth by enhancing anti-tumor T-cell responses.[8]

Anti-leukemic and Off-Target Effects

Interestingly, this compound has been shown to induce apoptosis in leukemic cells, particularly under hypoxic conditions.[7] While this effect was initially attributed to the inhibition of Arginase 2 (ARG2), which is often overexpressed in leukemia, subsequent studies using CRISPR/Cas9 to genetically ablate ARG2 revealed that the anti-leukemic activity of this compound is independent of ARG2 inhibition.[7][10] This suggests that this compound possesses off-target effects that contribute to its anti-cancer properties.[7] Furthermore, recent research has indicated that this compound can spontaneously release a biologically active NO-like molecule in cell culture media, which could contribute to its observed effects and represents a significant consideration for its use as a research tool.[11]

Development and Clinical Applications

This compound has been investigated in various preclinical models and has entered clinical trials for several conditions.

-

Cardiovascular Disease: In models of ischemia-reperfusion injury, this compound has demonstrated cardioprotective effects by preserving NO bioavailability.[6]

-

Cancer: As mentioned, this compound has shown promise in preclinical cancer models by modulating the immune response and inducing apoptosis in cancer cells.[7][8]

-

Infectious Diseases: In experimental models of tuberculosis and leishmaniasis, this compound has been shown to alter immune responses and, in some cases, reduce pathogen load.[9][12]

-

Clinical Trials: this compound has been investigated in clinical trials for conditions such as ischemia-reperfusion injury and diabetes, highlighting its translational potential.[6][13]

Conclusion

This compound is a well-established, potent inhibitor of arginase that has been instrumental in elucidating the role of L-arginine metabolism in a wide range of physiological and pathological processes. Its ability to modulate the arginase-NOS axis has made it a valuable tool in cardiovascular, immunological, and cancer research. However, the discovery of its off-target effects and the spontaneous release of an NO-like molecule necessitates a cautious interpretation of experimental results and a deeper investigation into its complete pharmacological profile. Despite these complexities, this compound remains a compound of significant interest with potential therapeutic applications that warrant further exploration and development. This guide provides a foundational resource for researchers to design, execute, and interpret studies involving this multifaceted molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Arginase Inhibition Assay Using nor-NOHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] As a reversible and competitive inhibitor, this compound is a valuable tool for investigating the physiological and pathophysiological roles of arginase in various biological systems.[1][2] Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[4] By inhibiting arginase, this compound can modulate the production of nitric oxide (NO) and other downstream metabolites, making it a significant compound in studies related to cardiovascular diseases, immunology, and cancer.[3][5][6]

These application notes provide a detailed protocol for setting up an in vitro assay to determine the inhibitory activity of this compound on arginase.

Mechanism of Action

This compound specifically targets the manganese cluster at the active site of the arginase enzyme.[7] This interaction blocks the binding of the natural substrate, L-arginine, thereby preventing its conversion to L-ornithine and urea. This inhibition is crucial in experimental setups where the bioavailability of L-arginine for nitric oxide synthase (NOS) is of interest.[4]

L-Arginine Metabolic Pathway

The diagram below illustrates the central role of L-arginine in cellular metabolism and the mechanism of inhibition by this compound.

Caption: L-Arginine Metabolic Pathways and this compound Inhibition.

Quantitative Data: this compound Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the tissue and experimental conditions. The following table summarizes reported IC50 values.

| Target Enzyme/System | IC50 Value | Reference(s) |

| Liver Arginase | 0.5 µM | [1] |

| Aorta Arginase | < 1 µM | [1] |

| Unstimulated Murine Macrophages | 12 ± 5 µM | [2][4] |

| IFN-γ + LPS-stimulated Macrophages | 10 ± 3 µM | [4] |

| Rat Liver Arginase | 2 µM | [7] |

| Mouse Macrophage Arginase | 50 µM | [7] |

Experimental Protocol: In Vitro Arginase Inhibition Assay

This protocol is designed for a 96-well plate format and is based on the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine. Commercially available arginase activity assay kits can be adapted for this purpose.[8][9][10][11][12]

Materials and Reagents

-

Recombinant arginase enzyme or tissue/cell lysate containing arginase

-

L-Arginine solution

-

Manganese Chloride (MnCl2) solution

-

Urea standard solution

-

Reagents for urea detection (e.g., O-phthalaldehyde, N-(1-naphthyl)ethylenediamine) as provided in commercial kits or prepared separately.[13]

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 515 nm, depending on the detection reagents).[10][13]

-

Incubator at 37°C

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).[9][10][12]

Experimental Workflow

Caption: Workflow for the in vitro arginase inhibition assay.

Step-by-Step Procedure

1. Preparation of Reagents

-